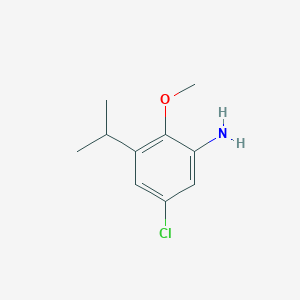
5-Chloro-2-methoxy-3-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-3-(propan-2-yl)aniline is an aromatic amine compound with the molecular formula C10H14ClNO It is characterized by the presence of a chloro group, a methoxy group, and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-3-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the nitration of 5-chloro-2-methoxyaniline, followed by reduction to obtain the desired compound. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-3-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
5-Chloro-2-methoxy-3-(propan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-3-(propan-2-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyaniline: Lacks the isopropyl group.
2-Methoxy-3-(propan-2-yl)aniline: Lacks the chloro group.
5-Chloro-3-(propan-2-yl)aniline: Lacks the methoxy group.
Uniqueness
5-Chloro-2-methoxy-3-(propan-2-yl)aniline is unique due to the combination of its chloro, methoxy, and isopropyl groups, which confer specific chemical and physical properties
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
5-chloro-2-methoxy-3-propan-2-ylaniline |
InChI |
InChI=1S/C10H14ClNO/c1-6(2)8-4-7(11)5-9(12)10(8)13-3/h4-6H,12H2,1-3H3 |
InChI Key |
KSSSLXCYCBEIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)Cl)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13260826.png)

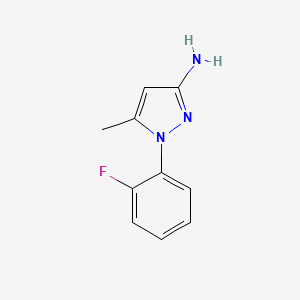
![4-[4-(Aminomethyl)phenyl]cyclohexan-1-one](/img/structure/B13260840.png)
![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride](/img/structure/B13260843.png)
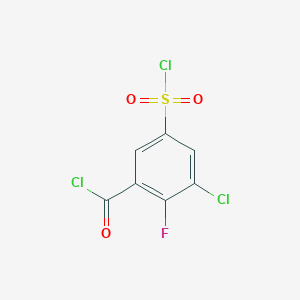
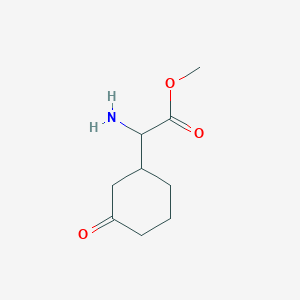

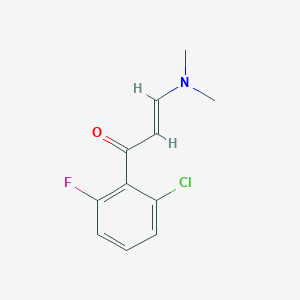
![n-Cyclobutylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13260870.png)
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13260884.png)
![2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13260895.png)
amine](/img/structure/B13260906.png)

